2-Cyanobenzaldehyde oxime
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(E)-hydroxyiminomethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-5-7-3-1-2-4-8(7)6-10-11/h1-4,6,11H/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMACDJMJFWTQR-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Routes for 2 Cyanobenzaldehyde Oxime
Synthesis from 2-Cyanobenzaldehyde (B126161) and Hydroxylamine
The most common method for preparing 2-cyanobenzaldehyde oxime is the reaction of 2-cyanobenzaldehyde with hydroxylamine, typically in the form of its hydrochloride salt, which is neutralized in situ or by the addition of a base. The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde, followed by dehydration to form the oxime.
Optimization of Reaction Conditions (e.g., pH, Solvent Effects, Temperature)
The efficiency of the oximation of 2-cyanobenzaldehyde is influenced by several factors, including pH, solvent, and temperature.
pH: The reaction is typically catalyzed by either acid or base. For the oximation of aldehydes, a slightly acidic pH is often favorable. One study on the synthesis of aryl oximes found that carrying out the reaction under acidic conditions, such as in a mixture of mineral water and methanol, can lead to high yields in a short time. The use of mineral water, which contains various salts like carbonates and sulfates, can activate the hydroxylamine hydrochloride, facilitating the reaction.
Solvent Effects: The choice of solvent plays a crucial role in the reaction rate and yield. Polar protic solvents like methanol and ethanol are commonly used and have been shown to be effective for the synthesis of benzaldehyde (B42025) oxime derivatives. In some cases, a mixture of solvents, such as mineral water and methanol (1:1 v/v), has been demonstrated to provide excellent yields of aryl oximes at room temperature. ias.ac.in The solubility of the reactants and the transition state stabilization are key factors governed by the solvent.
Temperature: The oximation of aldehydes can often be carried out at room temperature, which is advantageous for energy efficiency and for minimizing side reactions. Microwave-assisted synthesis has also been employed for the preparation of benzaldehyde oxime compounds, allowing for shorter reaction times (3-15 minutes) at temperatures ranging from 70-110°C.
A summary of representative reaction conditions for the synthesis of aryl oximes, which can be adapted for this compound, is presented in the table below.
| Aldehyde | Reagents | Solvent | Temperature | Time | Yield (%) |
| 4-Nitrobenzaldehyde | NH2OH·HCl | Toluene | Room Temp | 60 min | 30 |
| 4-Nitrobenzaldehyde | NH2OH·HCl | Methanol | Room Temp | 60 min | 75 |
| 4-Nitrobenzaldehyde | NH2OH·HCl | Water/Methanol | Room Temp | 30 min | 75 |
| 4-Nitrobenzaldehyde | NH2OH·HCl | Mineral Water/Methanol | Room Temp | 10 min | 99 |
Catalytic Approaches in Oximation (e.g., Use of Basic Catalysts)
The oximation reaction can be accelerated through the use of catalysts. Basic catalysts are frequently employed to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thereby generating the more nucleophilic free hydroxylamine.
Anhydrous sodium carbonate is a commonly used and effective basic catalyst for the oximation of aldehydes. asianpubs.org In a solvent-free grinding method, the use of sodium carbonate was found to be essential for the reaction to proceed efficiently, affording high yields of the corresponding oxime. asianpubs.org The optimized molar ratio for this method was found to be aldehyde:hydroxylamine hydrochloride:sodium carbonate = 1:1:1.5. asianpubs.org Other basic compounds such as anhydrous potassium carbonate and anhydrous sodium acetate can also be utilized.
Stereoselective Synthesis and Geometric Isomer Control (Z/E Isomerism)
The carbon-nitrogen double bond in oximes leads to the possibility of geometric isomerism, with the isomers being designated as Z (zusammen, together) or E (entgegen, opposite), analogous to cis and trans isomers in alkenes. The relative orientation of the hydroxyl group and the substituent on the carbon atom determines the isomer. For aldoximes, the terms syn and anti are also used, where syn corresponds to the Z isomer and anti to the E isomer when the hydrogen atom of the aldehyde is considered the lower priority group. The control of this stereochemistry is a crucial aspect of the synthesis.
Control of cis-Isomer Formation
Achieving stereocontrol to favor the formation of a specific isomer, such as the cis (Z) isomer, is a significant challenge as many synthetic methods yield mixtures of E and Z isomers or the thermodynamically more stable E isomer. However, reaction conditions can be manipulated to influence the isomeric ratio. For the synthesis of benzaldehyde oxime, conducting the reaction in methanol at room temperature has been reported to favor the formation of the Z-isomer. Factors such as the solvent, temperature, and the presence of catalysts can significantly impact the stereochemical outcome.
Green Chemistry Approaches to Synthesis of this compound
In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. For the synthesis of oximes, including this compound, several green chemistry approaches have been explored.
One notable method is the use of solvent-free reactions, often facilitated by grinding the reactants together. This mechanochemical approach minimizes waste and avoids the use of hazardous organic solvents. asianpubs.org A study demonstrated that grinding an aldehyde with hydroxylamine hydrochloride and a solid base like sodium carbonate at room temperature can produce the corresponding oxime in high yield with a short reaction time. asianpubs.org
Another green approach involves the use of water as a solvent, which is non-toxic, non-flammable, and readily available. The synthesis of aryl oximes in a mineral water/methanol mixture at room temperature has been shown to be a practical, economical, and environmentally friendly method. ias.ac.in Furthermore, the use of natural acids extracted from sources like citrus fruits as catalysts presents another avenue for greening the oximation process. ijprajournal.com
Considerations for Industrial-Scale Synthesis
For the industrial production of aromatic aldoximes, factors such as cost-effectiveness, safety, efficiency, and ease of product isolation are paramount. While the direct oximation of 2-cyanobenzaldehyde is a common laboratory method, alternative routes might be considered for large-scale synthesis.
One such process for producing aromatic aldoximes involves the reaction of the corresponding aromatic α,α-dihalides with a hydroxylamine salt in the presence of an excess of an aqueous base. google.com This method can provide high yields and allows for simple recovery of a high-purity product, even when using relatively impure starting materials. google.com For this compound, this would involve starting from 2-cyanobenzal chloride. The use of an excess of an aqueous base like sodium hydroxide is crucial for driving the reaction and keeping the oxime product in solution for easier separation from organic impurities. google.com The product can then be isolated by neutralizing the aqueous phase.
The choice of reaction medium is also a key consideration. While aqueous media are preferred for their low cost and safety, the use of organic solvents that form either heterogeneous or homogeneous systems with water can also be employed. Reaction temperatures for industrial processes are typically optimized to ensure a reasonable reaction rate without causing decomposition of the reactants or products.
Advanced Structural Characterization and Spectroscopic Investigations of 2 Cyanobenzaldehyde Oxime
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-Cyanobenzaldehyde (B126161) oxime in solution. It provides profound insights into the compound's stereochemistry and the subtle electronic interactions governing its structure.
Application in Conformational Analysis and Isomer Determination
The C=N double bond of an oxime is stereogenic, meaning 2-Cyanobenzaldehyde oxime can exist as two distinct geometric isomers: (E) and (Z). These isomers are diastereomers and, as such, are expected to have different physical properties and distinct NMR spectra. In solution, it is common to observe two sets of signals in both ¹H and ¹³C NMR spectra, corresponding to the two isomers present at equilibrium. rsc.org
The relative ratio of the isomers can be determined by integrating the corresponding signals. The chemical shift of the protons, particularly the oxime proton (-NOH) and the adjacent methine proton (CH=N), are highly sensitive to the stereochemistry. For instance, the chemical shift of a proton on the aromatic ring may be shielded or deshielded depending on its spatial proximity to the hydroxyl group of the oxime, an effect captured by Nuclear Overhauser Effect (NOE) experiments. Computational methods are also frequently employed to predict the NMR parameters for each isomer, aiding in the definitive assignment of the E and Z configurations. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Isomers in a Deuterated Solvent. This interactive table provides expected chemical shift ranges based on analogous compounds.
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic Protons | 7.40 - 8.00 | Complex multiplet pattern. Shifts are influenced by the electronic effects of both the cyano and oxime groups. |
| ¹H | Methine Proton (CH=N) | 8.10 - 8.60 | The chemical shift is sensitive to the E/Z configuration. |
| ¹H | Oxime Proton (NOH) | 10.5 - 12.0 | Typically a broad singlet; position is highly dependent on solvent and concentration. |
| ¹³C | Cyano Carbon (C≡N) | 115 - 120 | |
| ¹³C | Aromatic Carbons | 125 - 140 | Six distinct signals are expected due to the lack of symmetry. |
| ¹³C | Methine Carbon (CH=N) | 145 - 155 | The chemical shift is sensitive to the E/Z configuration. |
Investigation of Long-Range Spin-Spin Coupling Constants
Beyond chemical shifts, spin-spin coupling constants (J-couplings) provide invaluable data on bonding and spatial relationships. Long-range couplings, which occur over four or more bonds (⁴J or ⁵J), are particularly useful for conformational analysis in conjugated systems like this compound.
In this molecule, long-range couplings can be observed between the methine proton (CH=N) and the protons on the aromatic ring. organicchemistrydata.org For example, a five-bond coupling (⁵J) between the methine proton and the proton at the C6 position of the benzene ring often follows a "zig-zag" or "W" pathway and its magnitude is indicative of the preferred conformation of the oxime group relative to the ring. These couplings are typically small (less than 1 Hz) and may only manifest as broadening of signals, but their detection through high-resolution NMR experiments can provide critical constraints for defining the molecule's solution-state geometry. nih.gov
X-ray Crystallography for Solid-State Structure Elucidation
While NMR reveals the structure in solution, X-ray crystallography provides an unambiguous depiction of the molecule's conformation and packing in the solid state. Although a crystal structure for this compound is not publicly available, the structure of the closely related compound, (E)-2-Chlorobenzaldehyde oxime, offers significant insight into the expected solid-state characteristics. researchgate.net This analogue provides a reliable model for the molecular geometry and intermolecular interactions that likely govern the crystal packing of this compound.
The crystal structure of (E)-2-Chlorobenzaldehyde oxime confirms the E-configuration of the oxime group and reveals that the molecule is nearly planar. researchgate.net The crystal packing is dominated by a network of hydrogen bonds. Specifically, O—H···N hydrogen bonds link the molecules into chains, demonstrating a classic supramolecular synthon for oximes. researchgate.net
Table 2: Crystallographic Data for the Analogue Compound (E)-2-Chlorobenzaldehyde Oxime. This interactive table presents key crystallographic parameters for a closely related structure, illustrating the expected solid-state features.
| Parameter | Value researchgate.net |
|---|---|
| Chemical Formula | C₇H₆ClNO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.931 (3) |
| b (Å) | 4.0221 (8) |
| c (Å) | 12.871 (3) |
| β (°) | 102.13 (3) |
| Volume (ų) | 704.2 (3) |
| Z (molecules/unit cell) | 4 |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. mdpi.comnih.gov By mapping properties such as the normalized contact distance (d_norm) onto this unique molecular surface, one can identify the specific atoms involved in interactions and assess their relative strengths.
For a molecule like this compound, a Hirshfeld analysis based on its crystal structure would reveal:
d_norm Surface: This map uses a red-white-blue color scheme to highlight intermolecular contacts. Red spots indicate close contacts, such as hydrogen bonds, that are shorter than the sum of the van der Waals radii. For the chloro-analogue, distinct red spots corresponding to the O—H···N hydrogen bonds are observed. researchgate.net
Mass Spectrometry in Structural Elucidation
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for structural confirmation. Under electron ionization (EI), this compound would undergo characteristic fragmentation based on its functional groups.
The molecular ion peak ([M]⁺•) would be observed at an m/z corresponding to the molecular weight of C₈H₆N₂O (146.15 g/mol ). The aromatic ring provides stability, often making the molecular ion peak relatively intense. Key fragmentation pathways can be predicted:
Loss of a hydroxyl radical (•OH): This would produce a fragment ion at m/z 129 ([M-17]⁺).
Loss of water (H₂O): A common fragmentation for oximes, leading to a peak at m/z 128 ([M-18]⁺•).
Loss of a cyano radical (•CN): Cleavage of the cyano group would result in a fragment at m/z 120 ([M-26]⁺).
Formation of the benzonitrile cation: Cleavage of the C-C bond between the ring and the oxime group could yield the stable benzonitrile radical cation at m/z 103.
Formation of tropylium-type ions: Rearrangement of the aromatic ring followed by fragmentation can lead to characteristic peaks, such as m/z 90 or 77.
Table 3: Predicted Key Fragment Ions for this compound in EI-MS. This interactive table outlines the expected major fragments and their mass-to-charge ratios.
| m/z | Proposed Fragment | Neutral Loss |
|---|---|---|
| 146 | [C₈H₆N₂O]⁺• | - (Molecular Ion) |
| 129 | [C₈H₅N₂]⁺ | •OH |
| 128 | [C₈H₄N₂]⁺• | H₂O |
| 120 | [C₇H₆NO]⁺ | •CN |
| 103 | [C₇H₅N]⁺• | •CHNO |
| 77 | [C₆H₅]⁺ | C₂HNO |
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Electronic and Vibrational Characteristics
UV-Vis and IR spectroscopy probe the electronic and vibrational states of the molecule, respectively, providing complementary structural information.
The IR spectrum is used to identify the key functional groups. For this compound, the spectrum would be characterized by:
A strong, sharp absorption band for the nitrile (C≡N) stretch, typically around 2220-2240 cm⁻¹.
A broad absorption band in the region of 3100-3500 cm⁻¹, corresponding to the O-H stretch of the oxime group. researchgate.net
A medium-intensity band for the C=N stretch of the oxime, usually found around 1640-1680 cm⁻¹. researchgate.net
Multiple sharp bands between 1400-1600 cm⁻¹ due to C=C stretching vibrations within the aromatic ring.
The disappearance of the strong C=O aldehyde carbonyl stretch (around 1700 cm⁻¹) from the precursor, 2-Cyanobenzaldehyde, serves as a clear indicator of successful oxime formation. chemicalbook.com
Table 4: Characteristic IR Absorption Frequencies for this compound. This interactive table lists the principal vibrational modes and their expected frequencies.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| O-H (oxime) | Stretching | 3100 - 3500 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C≡N (nitrile) | Stretching | 2220 - 2240 (strong, sharp) |
| C=N (oxime) | Stretching | 1640 - 1680 |
| C=C (aromatic) | Stretching | 1400 - 1600 |
The UV-Vis spectrum of this compound in a solvent like ethanol or acetonitrile is expected to show strong absorptions in the ultraviolet region. These absorptions arise from π→π* electronic transitions within the conjugated system, which includes the benzene ring, the cyano group, and the C=N double bond. Typically, aromatic oximes exhibit intense absorption bands in the 250-300 nm range. researchgate.net The exact position and intensity of the absorption maximum (λ_max) are sensitive to solvent polarity and the electronic nature of the substituents on the aromatic ring.
Reactivity and Mechanistic Pathways of 2 Cyanobenzaldehyde Oxime
Hydrolytic Transformations and Deoximation Strategies
Deoximation, the conversion of an oxime back to its corresponding carbonyl compound, is a crucial transformation in organic synthesis, often employed for the deprotection of aldehydes and ketones. Various strategies, including hydrolytic, oxidative, and reductive methods, have been developed for this purpose.
The acid-catalyzed hydrolysis of oximes to regenerate the parent aldehyde or ketone is a well-established reaction. nih.gov For 2-cyanobenzaldehyde (B126161) oxime, this process would yield 2-cyanobenzaldehyde and hydroxylamine. The reaction is typically initiated by the protonation of the oxime nitrogen, which enhances the electrophilicity of the carbon atom in the C=N bond. nih.gov Subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. chemistrysteps.com This is followed by proton transfer and elimination of hydroxylamine to afford the protonated aldehyde, which then loses a proton to give the final product.
General Mechanism of Acid-Catalyzed Oxime Hydrolysis:
Protonation: The oxime nitrogen is protonated by the acid catalyst.
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the protonated oxime.
Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the hydroxylamine moiety.
Elimination: The C-N bond cleaves, eliminating hydroxylamine and forming a protonated carbonyl group.
Deprotonation: The protonated carbonyl group is deprotonated by a water molecule or a conjugate base to yield the final carbonyl compound.
Hydrolysis of oximes under neutral conditions is generally slow. However, certain reagents can facilitate this transformation. For instance, the use of sodium nitrite in some deprotection methods proceeds through the formation of nitrous acid, which then promotes hydrolysis. researchgate.net
Base-catalyzed hydrolysis of oximes is also possible, though less common than the acid-catalyzed counterpart. The mechanism involves the direct attack of a hydroxide ion on the carbon of the C=N bond. This process is generally slower because the carbon atom is less electrophilic than in the acid-catalyzed reaction. The resulting intermediate would then undergo protonation (from the solvent) and subsequent elimination of hydroxylamine.
For 2-cyanobenzaldehyde oxime, the electron-withdrawing nature of the cyano group could make the carbon of the C=N bond more susceptible to nucleophilic attack by a hydroxide ion, potentially enhancing the rate of base-catalyzed hydrolysis compared to unsubstituted benzaldehyde (B42025) oxime. However, strong basic conditions could also lead to reactions involving the cyano group itself. chemistrysteps.com
Oxidative deoximation offers an alternative to hydrolytic methods and often proceeds under milder conditions. A variety of oxidizing agents have been employed for this transformation, and the choice of reagent can be crucial for achieving high yields and selectivity. researchgate.net
For aromatic aldoximes like this compound, reagents such as pyridinium chlorochromate (PCC), quinolinium fluorochromate (QFC), and others based on chromium(VI) have been used. researchgate.net Hypervalent iodine reagents, like iodobenzene diacetate, are also effective in oxidizing aldoximes to nitrile oxides, which can then be hydrolyzed to the corresponding carbonyl compound or trapped with other reagents. organic-chemistry.org
A proposed general mechanism for oxidative deoximation using N-iodosuccinimide (NIS) involves the initial iodination of the oxime nitrogen, followed by the attack of water and subsequent elimination to form the aldehyde. asianpubs.org The presence of the electron-withdrawing cyano group in this compound is not expected to significantly hinder this process.
Table of Oxidative Deoximation Reagents for Aromatic Aldoximes
| Reagent | Conditions | Remarks |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | Acetonitrile, ambient temperature | Efficient and selective. researchgate.net |
| N-Iodosuccinimide (NIS) | Acetone/Water, Microwave | Rapid and chemoselective. asianpubs.org |
| Urea Nitrate | Acetonitrile/Water, Microwave | Mild and efficient, though may be less effective with strong electron-withdrawing groups. researchgate.net |
Reductive deoximation provides another pathway to regenerate the carbonyl compound from the oxime. These methods typically involve a metal-based reducing agent. For instance, a combination of tin(II) chloride and titanium(III) chloride has been shown to be effective for the deoximation of ketoximes in an aqueous solvent, a method that could potentially be applied to aldoximes as well. mdpi.com The mechanism of such reactions can be complex but often involves the reduction of the N-O bond.
It is important to distinguish reductive deoximation from the reduction of oximes to amines or hydroxylamines, which are also common transformations but lead to different products. The choice of reducing agent and reaction conditions determines the outcome of the reaction.
The photochemical reactivity of oximes can lead to various products, including the parent carbonyl compound. Studies on substituted benzaldehyde oximes have shown that under photoinduced electron-transfer conditions, both the corresponding aldehyde and nitrile can be formed. nih.gov
The formation of the aldehyde is proposed to proceed through an iminoxyl radical intermediate. This radical can be generated via an electron transfer-proton transfer (ET-PT) sequence or a hydrogen atom transfer (HAT) pathway, depending on the oxidation potential of the oxime. nih.gov The iminoxyl radical can then abstract a hydrogen atom to form the aldehyde. For benzaldehyde oximes with electron-withdrawing substituents, like the cyano group, the formation of the nitrile product is often favored. nih.gov This nitrile formation is thought to occur via an iminoyl radical intermediate.
The specific intermediates in the photohydrolysis of this compound would likely be the corresponding iminoxyl and iminoyl radicals. The relative yields of 2-cyanobenzaldehyde and the corresponding dinitrile would depend on the reaction conditions and the stability of these radical intermediates.
Cyclization and Annulation Reactions Involving this compound
The bifunctional nature of this compound, possessing both an oxime and a cyano group in an ortho relationship, presents opportunities for intramolecular cyclization and annulation reactions to form various nitrogen-containing heterocyclic systems.
While specific studies on the cyclization of this compound are not extensively documented, related transformations of similar substrates provide insight into potential reaction pathways. For instance, the catalytic oxidative cyclization of 2′-arylbenzaldehyde oxime ethers under photoinduced electron transfer conditions has been shown to produce phenanthridines. nih.gov This reaction proceeds via an initial electron transfer to form a radical cation, followed by nucleophilic attack of the aryl ring onto the nitrogen of the oxime ether. A similar intramolecular cyclization could be envisioned for this compound where the cyano group or a derivative thereof acts as the internal nucleophile.
Furthermore, annulation reactions involving ortho-substituted benzaldehydes are known. For example, redox-neutral annulations of amines with ortho-cyanomethylbenzaldehydes have been reported to form polycyclic nitrogen heterocycles. nih.gov While this involves a cyanomethyl group rather than an oxime, it highlights the reactivity of the ortho-cyano-aldehyde scaffold.
Potential cyclization pathways for this compound could involve the initial transformation of the oxime or cyano group to a more reactive intermediate, followed by intramolecular attack to form a new ring. For example, reduction of the cyano group to an amine, followed by intramolecular condensation with the oxime, could lead to fused heterocyclic systems. Alternatively, activation of the oxime, perhaps through conversion to an oxime ester, could facilitate cyclization involving the cyano group. These potential pathways represent areas for further research in the synthetic utility of this compound.
Intramolecular Cyclization Pathways (e.g., to isoindolinones)
A prominent reaction pathway for 2-cyanobenzaldehyde and its derivatives is intramolecular cyclization, frequently observed in cascade reactions that lead to the formation of isoindolinones. nih.gov These reactions capitalize on the proximity of the aldehyde (or a derivative thereof) and the nitrile group on the benzene ring.
In a typical sequence, the aldehyde function first reacts with a nucleophile. This initial step can transform the aldehyde into an intermediate that is poised for cyclization. For instance, reaction with anilines can lead to the formation of an imine, which then facilitates the intramolecular attack of the nitrogen atom onto the cyano group. Subsequent rearrangement and hydrolysis steps yield the isoindolinone core. organic-chemistry.org The reaction conditions, including the choice of catalyst and solvent, can significantly influence the efficiency and outcome of these cyclization processes.
The versatility of this approach is demonstrated by the wide array of nucleophiles that can be employed, leading to a diverse range of substituted isoindolinones. This strategy has proven to be a powerful tool in the synthesis of these medicinally important scaffolds.
Intermolecular Annulation Reactions
While intramolecular cyclizations are a hallmark of this compound's reactivity, it can also participate in intermolecular annulation reactions, where it combines with another molecule to form a new ring system. These reactions often involve the oxime functionality as a key reactive component.
Analogous reactions with oxime acetates have been shown to undergo [3+2] annulation reactions. In these processes, the oxime acetate can act as a three-atom component, reacting with a two-atom component like an alkyne or an aurone to construct a five-membered ring. rsc.org For example, copper-catalyzed reactions of oxime acetates with thioaurones can lead to the formation of benzothiazino-pyrroles through a cascade involving a [3+2] spiroannulation followed by rearrangement. rsc.org
Cascade and Domino Reactions
Cascade reactions, also known as domino or tandem reactions, are chemical processes involving at least two consecutive reactions where each subsequent step is a consequence of the chemical functionality formed in the previous one. researchgate.net 2-Cyanobenzaldehyde and its oxime derivative are excellent substrates for designing such elegant and efficient synthetic sequences. nih.gov These reactions are characterized by high atom economy and a reduction in the number of synthetic steps, purification procedures, and waste generation.
A notable example is the electrochemical-induced cascade reaction of 2-formylbenzonitrile with anilines, which proceeds through a series of steps to furnish N-aryl isoindolinones. organic-chemistry.org Another general pattern for cascade reactions involving oximes is their initial formation from an aldehyde, followed by cyclization to a nitrone, and subsequent intermolecular dipolar cycloaddition with a suitable dipolarophile. rsc.org This sequence allows for the rapid construction of complex heterocyclic frameworks.
The diverse reactivity of the aldehyde and cyano groups in 2-cyanobenzaldehyde allows for a variety of cascade pathways, leading to heterocycles such as isoindolinones and phthalides. researchgate.net The specific outcome of these reactions can often be tuned by the choice of reactants, catalysts, and reaction conditions.
Synthesis of Nitrogen-Containing Heterocycles
The reactivity of this compound is particularly valuable in the synthesis of a variety of nitrogen-containing heterocyclic compounds.
Isoindolinones
As previously discussed, the synthesis of isoindolinones is a major application of the reactivity of 2-cyanobenzaldehyde and its derivatives. The intramolecular cyclization, often as part of a cascade sequence, provides a direct and efficient route to this important class of compounds. The reaction of 2-cyanobenzaldehyde with various nucleophiles initiates a process that culminates in the formation of the isoindolinone ring system. researchgate.net
| Reactant with 2-Cyanobenzaldehyde | Catalyst/Conditions | Product | Reference |
| Anilines | Electrochemical | N-Aryl Isoindolinones | organic-chemistry.org |
| Electron-poor alkenes | DABCO | 3-Substituted Isoindolinones | researchgate.net |
| Nitroethane | Base | 3-Methyl-3-nitroisoindolin-1-one | researchgate.net |
3-Oxo-2,3-dihydro-1H-isoindoles via Baylis-Hillman Reaction
The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO). nrochemistry.comwikipedia.org This reaction has been elegantly applied to 2-cyanobenzaldehyde for the synthesis of 3-substituted isoindolinones, which are isomers of 3-oxo-2,3-dihydro-1H-isoindoles. researchgate.net
In this application, 2-cyanobenzaldehyde reacts with electron-poor alkenes such as methyl vinyl ketone, vinyl sulfones, or ethyl acrylate in the presence of DABCO. researchgate.net The initial Baylis-Hillman adduct undergoes a rearrangement and intramolecular cyclization. The proposed mechanism involves a ring opening followed by an intramolecular aza-Michael reaction of a neutral amide intermediate to form the stable isoindolinone ring. researchgate.net This cascade reaction based on the Baylis-Hillman methodology provides a facile route to functionalized isoindolinones. researchgate.net
General Mechanism of the Baylis-Hillman Reaction:
Michael Addition: The tertiary amine catalyst adds to the activated alkene to form a zwitterionic enolate.
Aldol Addition: The enolate attacks the aldehyde carbonyl group.
Proton Transfer and Elimination: A proton transfer and subsequent elimination of the catalyst yields the final product. princeton.edu
| Activated Alkene | Catalyst | Product Type | Yield | Reference |
| Methyl vinyl ketone | DABCO | 3-Substituted isoindolinone | Low to Moderate | researchgate.net |
| Vinyl sulphones | DABCO | 3-Substituted isoindolinone | Low to Moderate | researchgate.net |
| Ethyl acrylate | DABCO | 3-Substituted isoindolinone | Low to Moderate | researchgate.net |
Isoquinolines
This compound derivatives are valuable precursors for the synthesis of isoquinolines and their N-oxides. A highly efficient method involves the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. nih.govrsc.org This approach is environmentally friendly and proceeds under mild conditions.
The selectivity of the reaction to yield either isoquinolines or isoquinoline N-oxides can be controlled by the presence or absence of a protecting group on the oxime's hydroxyl group. nih.govrsc.org When the hydroxyl group is protected (e.g., as a methyl ether), cleavage of the N-O bond occurs, leading to the formation of isoquinolines. nih.gov Conversely, with a free hydroxyl group, the reaction proceeds with O-H cleavage to afford isoquinoline N-oxides. nih.gov
A proposed mechanism suggests that the reaction initiates with a copper(I)-catalyzed intramolecular cyclization of the ortho-alkynylaryl oxime derivative. nih.gov The subsequent cleavage of either the N-O or O-H bond determines the final product. This methodology has been successfully applied to the synthesis of a variety of substituted isoquinolines and isoquinoline N-oxides with good functional group tolerance. nih.govrsc.org
| Substrate | Catalyst | Product | Reference |
| (E)-2-alkynylaryl O-methyl oximes | CuI in water | Isoquinolines | nih.gov |
| (E)-2-alkynylaryl oximes | CuI in water | Isoquinoline N-oxides | nih.govrsc.org |
| 2-Alkynylbenzaldoximes | AgOTf, CS2 | Isoquinolines | researchgate.net |
Isoxazoles
The synthesis of isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, can be achieved through various synthetic routes involving oximes. One of the most prominent methods is the intramolecular [3+2] cycloaddition of nitrile oxides, which can be generated in situ from aldoximes. For this compound, this would involve the introduction of an unsaturated moiety (an alkene or alkyne) onto the oxime oxygen, followed by oxidative cyclization.
The general mechanism for such a transformation involves the oxidation of the aldoxime to a nitrile oxide intermediate. This highly reactive 1,3-dipole then undergoes an intramolecular cycloaddition with the tethered π-system to form the fused isoxazole ring. Studies on various alkyne- or alkene-tethered aldoximes have demonstrated the efficiency of this approach in constructing polycyclic isoxazole derivatives. nih.govnih.gov For instance, the intramolecular oxidative cycloaddition of alkyne-tethered aldoximes, catalyzed by hypervalent iodine(III) species, has been shown to produce the corresponding polycyclic isoxazole derivatives in high yields. nih.govnih.gov
A plausible synthetic pathway to an isoxazole fused to the benzo[c]isoxazole ring system starting from this compound is depicted in the scheme below. This would involve the O-alkenylation or O-alkynylation of this compound, followed by an intramolecular cycloaddition of the in situ generated nitrile oxide.
While specific examples detailing the synthesis of isoxazoles directly from this compound are not extensively reported in the reviewed literature, the established methodologies for intramolecular cycloadditions of aldoximes provide a strong basis for the feasibility of this transformation.
Azepines and Spiro-tetrahydropyridines via Iminyl Radical-Triggered Processes
The generation of iminyl radicals from oxime derivatives has emerged as a powerful tool for the construction of nitrogen-containing heterocycles. These radicals can undergo a variety of cyclization reactions, including those that could potentially lead to the formation of azepines and spiro-tetrahydropyridines from appropriately substituted this compound precursors.
Iminyl radicals are typically generated via the homolytic cleavage of the N–O bond in oxime esters or ethers, often promoted by thermal, photochemical, or transition-metal-mediated processes. mdpi.com Once formed, the iminyl radical can undergo intramolecular addition to a tethered π-system. The regioselectivity of this cyclization is governed by Baldwin's rules, with 5-exo-trig cyclizations being generally favored. However, 6-endo-trig cyclizations, which would lead to the formation of a seven-membered azepine ring, are also known, albeit less common.
Spiro-tetrahydropyridines could potentially be synthesized via a cascade reaction involving an iminyl radical. This would likely involve the generation of an iminyl radical from a this compound derivative bearing a cyclohexenyl or a similar cyclic olefinic moiety. An intramolecular addition of the iminyl radical to the double bond would lead to a bicyclic radical intermediate, which upon further transformation could yield a spiro-tetrahydropyridine. However, similar to the synthesis of azepines, this remains a hypothetical pathway for this compound, with no specific examples found in the reviewed literature.
The table below summarizes the general modes of iminyl radical cyclization that could be envisioned for the synthesis of these heterocycles.
| Target Heterocycle | Required Cyclization | Precursor Moiety on this compound |
| Azepine | 7-endo-trig | Alkene/Alkyne tether |
| Spiro-tetrahydropyridine | Intramolecular addition to a cyclic olefin | Cyclohexenyl or similar tether |
It is important to note that while the generation of iminyl radicals from oximes is a well-established field, their application in the synthesis of seven-membered rings and complex spirocycles is an area of ongoing research.
Benzo[g]indoles via Annulation of O-Acyl Oximes
The synthesis of indole derivatives through transition-metal-catalyzed annulation reactions is a well-established area of organic chemistry. One such approach involves the reaction of O-acyl oximes with alkynes, which can lead to the formation of various nitrogen-containing heterocycles. The synthesis of benzo[g]indoles from an O-acyl derivative of this compound would represent a novel application of this methodology.
This transformation would likely proceed through the generation of an iminyl radical or a related nitrogen-centered reactive intermediate, followed by a cascade of reactions including alkyne insertion and subsequent cyclization. Rhodium and palladium are common catalysts for such annulation reactions. nih.govnih.govnih.gov For instance, rhodium(III)-catalyzed C-H activation and annulation of benzamides with internal alkynes have been shown to produce O-cyclized isochromen-imines. nih.gov A similar catalytic cycle involving an O-acyl derivative of this compound could potentially lead to the formation of a benzo[g]indole skeleton.
A hypothetical mechanistic pathway is outlined below:
Oxidative Addition: The transition metal catalyst (e.g., Rh(I) or Pd(0)) undergoes oxidative addition to the N-O bond of the O-acyl oxime, forming a metal-imido intermediate.
Alkyne Insertion: The coordinated alkyne inserts into the metal-nitrogen bond.
Intramolecular Annulation: The resulting intermediate undergoes an intramolecular cyclization involving the cyano group and the aromatic ring.
Reductive Elimination: Reductive elimination of the catalyst regenerates the active species and furnishes the benzo[g]indole product.
It is crucial to emphasize that this is a speculative pathway, as no specific examples of the synthesis of benzo[g]indoles from O-acyl oximes of 2-cyanobenzaldehyde were found in the surveyed literature. Nevertheless, the known reactivity of O-acyl oximes in transition-metal-catalyzed annulations suggests that this could be a viable, albeit unexplored, synthetic route.
Photochemical Reactivity and Photoinduced Transformations
This compound and its derivatives exhibit significant photochemical reactivity, primarily driven by photoinduced electron transfer (PET) processes. Upon irradiation, particularly in the presence of a photosensitizer, these compounds can generate reactive intermediates such as radical cations and iminoxyl radicals, which can then undergo a variety of transformations, including cyclizations and rearrangements.
A notable example is the catalytic oxidative cyclization of 2′-arylbenzaldehyde oxime ethers under PET conditions. nih.gov In these reactions, irradiation in the presence of a photosensitizer like 9,10-dicyanoanthracene (DCA) leads to the formation of the corresponding phenanthridines. nih.gov The reaction is initiated by an electron transfer from the oxime ether to the excited state of the photosensitizer.
The general photochemical behavior of aldoximes can also lead to the formation of the parent aldehyde and the corresponding nitrile. nih.gov However, in the case of the oxidative cyclization of 2′-arylbenzaldehyde oxime ethers, the reaction is highly selective, and no nitrile byproduct is formed. nih.gov
Photoinduced Electron Transfer (PET) Processes
Photoinduced electron transfer is a key process in the photochemical reactions of this compound derivatives. The process is initiated by the absorption of light by a photosensitizer, which is excited to a higher energy state. The excited photosensitizer can then act as an electron acceptor, oxidizing the oxime derivative to its radical cation.
The efficiency of the PET process is dependent on the oxidation potential of the oxime derivative and the reduction potential of the excited photosensitizer. The mechanism for the PET-induced cyclization of a 2′-arylbenzaldehyde oxime ether is proposed to proceed as follows:
Excitation: The photosensitizer (e.g., DCA) absorbs a photon and is promoted to its excited singlet state.
Electron Transfer: The excited photosensitizer accepts an electron from the oxime ether, generating the oxime ether radical cation and the photosensitizer radical anion.
Intramolecular Cyclization: The radical cation undergoes a nucleophilic attack from the tethered aryl ring onto the electron-deficient nitrogen atom of the oxime ether.
Rearrangement and Product Formation: The resulting cyclized intermediate undergoes further steps, including the loss of a proton and a radical, to yield the final phenanthridine product.
Catalyst Regeneration: The photosensitizer radical anion is oxidized back to its ground state, completing the catalytic cycle.
The table below summarizes the key steps in the PET process for the cyclization of 2'-arylbenzaldehyde oxime ethers.
| Step | Description |
| 1 | Excitation of the photosensitizer (DCA) by light. |
| 2 | Single electron transfer from the oxime ether to the excited DCA. |
| 3 | Formation of the oxime ether radical cation and the DCA radical anion. |
| 4 | Intramolecular nucleophilic attack of the aryl ring onto the oxime nitrogen. |
| 5 | Formation of a cyclized radical cation intermediate. |
| 6 | Subsequent steps leading to the phenanthridine product and regeneration of the DCA catalyst. |
This PET-initiated cyclization provides a valuable method for the synthesis of substituted phenanthridines under mild conditions. nih.gov
Generation and Reactivity of Radical and Radical Ion Intermediates
The photochemical reactions of this compound and its derivatives are characterized by the formation of various radical and radical ion intermediates. The primary intermediate formed upon photoinduced electron transfer is the oxime radical cation . nih.gov This species is highly reactive and can undergo several subsequent transformations.
In the case of 2′-arylbenzaldehyde oxime ethers, the radical cation undergoes an intramolecular cyclization, as discussed in the previous section. The majority of the positive charge in the radical cation is localized on the benzaldehyde ring and the oxime ether moiety, which facilitates the nucleophilic attack of the aryl ring. nih.gov
Another important radical intermediate that can be formed from oximes is the iminoxyl radical (also known as an oxime radical). nih.govnih.gov Iminoxyl radicals are typically generated via the deprotonation of the oxime radical cation. nih.gov These radicals are known to be involved in various oxidative cyclization and functionalization reactions. nih.gov While the iminoxyl radical is a key intermediate in the formation of the parent carbonyl compound from oximes, its direct involvement in the productive cyclization pathways of 2'-arylbenzaldehyde oxime ethers is less clear, with the radical cation cyclization being the proposed major pathway. nih.gov
Furthermore, the homolytic cleavage of the N-O bond in oxime derivatives can lead to the formation of iminyl radicals . mdpi.com These nitrogen-centered radicals are highly versatile intermediates for the synthesis of nitrogen-containing heterocycles through intramolecular cyclization. organic-chemistry.orgresearchgate.net While not directly observed in the PET-induced cyclization of 2′-arylbenzaldehyde oxime ethers, the generation of iminyl radicals is a common photochemical pathway for other oxime derivatives, particularly oxime esters. mdpi.com
The reactivity of these radical and radical ion intermediates is summarized in the table below.
| Intermediate | Generation Method | Subsequent Reactivity |
| Oxime Radical Cation | Photoinduced Electron Transfer (PET) | Intramolecular cyclization, deprotonation. |
| Iminoxyl Radical | Deprotonation of oxime radical cation | Oxidative cyclization, rearrangement to carbonyl compounds. |
| Iminyl Radical | Homolytic cleavage of N-O bond (e.g., in oxime esters) | Intramolecular cyclization to form N-heterocycles. |
The study of these transient radical species is crucial for understanding the complex mechanistic pathways of the photochemical transformations of this compound and its derivatives.
Oxime Metathesis and Exchange Reactions
Oxime metathesis and exchange reactions represent a dynamic covalent chemistry that involves the cleavage and reformation of the C=N bond of the oxime functionality. These reactions are typically catalyzed by acid and allow for the exchange of the oxime's carbonyl component or its hydroxylamine-derived portion.
While the broader field of imine metathesis is well-established, the investigation into oxime metathesis is a more recent development. Recent studies have proposed a metathesis mechanism that proceeds through a 4-membered cyclic intermediate, with the reaction being facilitated by an acidic catalyst.
Although there are no specific, detailed studies on the oxime metathesis of this compound in the primary literature reviewed, a recent study on oxime metathesis included 4-cyanobenzaldehyde O-hexyl oxime as a reactant in their investigations. rsc.org Given the structural similarity, it is highly probable that this compound would also participate in such exchange reactions under acidic conditions.
The general mechanism for an acid-catalyzed oxime exchange reaction is as follows:
Protonation: The oxime oxygen is protonated by the acid catalyst, activating the C=N bond towards nucleophilic attack.
Nucleophilic Attack: A hydroxylamine or another oxime attacks the protonated oxime's carbon atom.
Intermediate Formation: A tetrahedral intermediate is formed.
Proton Transfer and Elimination: A series of proton transfers and the elimination of a hydroxylamine or water molecule leads to the formation of the new oxime.
This reversible process allows for the dynamic exchange of components, which has applications in the development of dynamic combinatorial libraries and covalent adaptable networks. The presence of the electron-withdrawing cyano group in this compound may influence the rate of the metathesis reaction by affecting the electrophilicity of the iminyl carbon.
Kinetic Studies of Oxime Exchange
Aniline has been shown to be an effective catalyst for oxime and hydrazone ligations with aromatic aldehydes. The catalytic mechanism involves the formation of a more reactive protonated Schiff base intermediate, which accelerates the rate of transamination. Kinetic data for the aniline-catalyzed reaction of benzaldehyde with an aminooxyacetyl-peptide to form an oxime at pH 7 provides a baseline for understanding the reactivity of the parent benzaldehyde system. The second-order rate constant (k1) for this reaction is approximately 8.2 M-1s-1. In contrast, the reaction to form a hydrazone under similar conditions is significantly faster, with a rate constant of about 170 M-1s-1, although the resulting oxime is thermodynamically more stable. nih.gov
The introduction of a cyano group at the ortho position of the benzaldehyde oxime is expected to significantly influence the kinetics of oxime exchange through a combination of electronic and steric effects.
Electronic Effects: The cyano group is a strong electron-withdrawing group due to both the inductive effect (-I) and the resonance effect (-R). This withdrawal of electron density from the benzene ring makes the carbon atom of the C=NOH group more electrophilic. A more electrophilic carbon would be more susceptible to nucleophilic attack, which is a key step in the oxime exchange mechanism. This electronic effect would be expected to increase the rate of the exchange reaction compared to unsubstituted benzaldehyde oxime. Studies on the photosensitized reactions of various substituted benzaldehyde oximes have shown that electron-withdrawing substituents favor the formation of nitrile products, indicating their influence on the electronic properties of the oxime moiety. nih.gov
Without direct experimental data, it is difficult to definitively predict the net effect. However, in many cases of nucleophilic addition to benzaldehyde derivatives, electronic effects tend to dominate over steric effects for a linear group like the cyano group. Therefore, it is plausible that this compound would undergo oxime exchange at a faster rate than unsubstituted benzaldehyde oxime.
| Reactants | Product Type | Catalyst | Second-Order Rate Constant (k1) |
|---|---|---|---|
| Benzaldehyde + 6-Hydrazinopyridyl-peptide | Hydrazone | Aniline (100 mM) | 170 ± 10 M-1s-1 |
| Benzaldehyde + Aminooxyacetyl-peptide | Oxime | Aniline (100 mM) | 8.2 ± 1.0 M-1s-1 |
| This compound + Nucleophile (Hypothetical) | Exchanged Oxime | Not Applicable | Expected to be influenced by ortho-cyano group's electronic and steric effects. |
Reactivity of the Cyano Group in Conjunction with the Oxime Moiety
The close proximity of the cyano and oxime functionalities in this compound sets the stage for unique reactivity profiles that are not observed in isomers where these groups are further apart. The interaction between these two groups can lead to intramolecular reactions and synergistic effects that govern the molecule's chemical behavior.
The ortho positioning of the cyano and oxime groups can facilitate intramolecular interactions, a phenomenon known as neighboring group participation. The nitrogen atom of the oxime is nucleophilic, while the carbon atom of the cyano group is electrophilic. This arrangement can lead to intramolecular cyclization under certain conditions.
While direct studies on the intramolecular cyclization of this compound are scarce, related transformations in other systems suggest this possibility. For instance, intramolecular cyclization of N-cyano sulfoximines can be promoted by activating the N-cyano group. nih.gov In the case of this compound, activation of the oxime or the cyano group could potentially trigger a cyclization event. For example, under acidic conditions, protonation of the oxime nitrogen could enhance the electrophilicity of the imine carbon, which could then be attacked by the nitrogen of the cyano group. Conversely, activation of the cyano group could make its carbon more susceptible to nucleophilic attack by the oxime oxygen or nitrogen.
The synergistic reactivity can also be seen in the context of redox reactions. The oxime group can undergo both oxidation and reduction. The presence of the electron-withdrawing cyano group can influence the redox potential of the molecule. For example, in photoinduced electron transfer reactions, electron-withdrawing groups on the benzene ring of benzaldehyde oximes have been shown to favor the formation of nitrile products. nih.gov This suggests a cooperative electronic effect between the two functional groups.
Furthermore, the oxime group can exist as syn and anti isomers. The stereochemistry of the oxime can play a crucial role in any potential intramolecular reaction. For an intramolecular cyclization involving the cyano group, one isomer will likely be more geometrically favored to react than the other.
Derivatives and Analogs of 2 Cyanobenzaldehyde Oxime
Synthesis and Reactivity of O-Substituted Oxime Ethers and Esters
O-substituted oxime ethers and esters are crucial derivatives of 2-cyanobenzaldehyde (B126161) oxime, as the substitution on the oxygen atom modulates the reactivity of the N–O bond, making it a controllable source of radicals for synthetic applications. nsf.gov
The synthesis of these derivatives typically follows established chemical routes. O-alkyl oxime ethers can be prepared through the reaction of the parent oxime with an organohalide (like methyl iodide or ethyl bromide) and a base, such as an alkoxide or potassium carbonate, in a suitable solvent. jocpr.comepo.org One-pot procedures, where the oxime is generated in situ from 2-cyanobenzaldehyde and hydroxylamine and then immediately alkylated, offer an efficient pathway to these ethers. jocpr.com
Oxime esters are commonly synthesized via the esterification of the oxime's hydroxyl group. This can be achieved by reacting the oxime with carboxylic acids, acyl chlorides, or N-hydroxyphthalimide (NHPI) esters. nih.govresearchgate.net Visible-light-mediated multicomponent reactions have emerged as a modern, efficient method for preparing a wide range of oxime esters under mild conditions. nih.gov
The reactivity of these O-substituted derivatives is dominated by the cleavage of the relatively weak N–O bond, which has a bond dissociation energy of approximately 33–37 kcal·mol⁻¹ in O-phenyl oxime ethers. mdpi.com This cleavage, often initiated by heat, light (photocatalysis), or transition metals, generates highly reactive iminyl radicals. nsf.govmdpi.com These radicals are key intermediates in a variety of synthetic transformations, including cyclizations, additions to π-systems, and cascade reactions for the synthesis of complex N-heterocycles like pyrrolines and pyridines. dntb.gov.uanih.gov
Oxime esters, in particular, are valuable precursors in photocatalysis. Upon single electron transfer (SET) or triplet energy transfer (EnT), they fragment into an iminyl radical and a carboxyl radical, both of which can be harnessed in subsequent synthetic steps. nsf.govmdpi.com The choice of the O-substituent allows for fine-tuning of the molecule's redox potential and reactivity. nsf.gov
Table 1: General Synthesis Methods for O-Substituted Oxime Derivatives
| Derivative Type | General Reaction | Reagents/Conditions |
| Oxime Ethers | O-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃, NaH), Solvent (e.g., THF, DMSO) |
| Oxime Esters | O-Acylation | Carboxylic acid, Acyl chloride, or NHPI ester; Catalyst (e.g., Eosin Y for photoredox) |
Mechanistic studies of oxime ether transformations primarily focus on the generation and subsequent reactions of iminyl radicals. The N–O bond cleavage is the pivotal step. In photoredox catalysis, an excited photocatalyst can transfer an electron to the oxime ether, leading to the formation of a radical anion which then fragments to produce the iminyl radical. mdpi.com
Unlike oxime esters, which generate two distinct radical species (iminyl and carboxyl), the fragmentation of oxime ethers selectively produces a single iminyl radical and an aldehyde byproduct. nsf.gov This selectivity is advantageous in synthetic design, as it prevents potential side reactions from a second radical species. nsf.gov The generated iminyl radical can then engage in various intramolecular or intermolecular processes. A common pathway is the 5-exo-trig cyclization, where the radical attacks an appropriately positioned alkene within the same molecule to form five-membered rings, such as pyrrolines. nsf.gov The precise mechanism and outcome can be influenced by the choice of catalyst (e.g., copper, iron, nickel) and reaction conditions. dntb.gov.uanih.gov
Functionalization and Derivatization Strategies for Enhanced Synthetic Utility
The synthetic utility of 2-cyanobenzaldehyde oxime and its derivatives is enhanced by leveraging its bifunctional nature. The cyano and aldehyde/oxime groups can participate in cascade reactions, allowing for the rapid construction of complex heterocyclic scaffolds. researchgate.net For instance, 2-cyanobenzaldehyde is a well-established precursor for synthesizing 3-substituted isoindolinones through base-catalyzed, one-pot reactions with compounds like nitroalkanes or malonates. sigmaaldrich.cnsigmaaldrich.com
Derivatization strategies can target several sites on the molecule:
The Oxime Group: As discussed, O-alkylation and O-acylation provide access to oxime ethers and esters, which serve as precursors for iminyl radicals. nsf.gov
The Cyano and Oxime Moieties in Concert: These groups can react in a concerted or sequential manner. For example, in the presence of a nucleophile, the aldehyde (or a derivative) can undergo addition, followed by an intramolecular cyclization involving the cyano group to form heterocycles like isoindolinones. researchgate.net
The Aromatic Ring: The benzene ring can be further substituted to introduce additional functional groups, thereby modulating the electronic properties and steric environment of the molecule.
These strategies transform the relatively simple this compound into a sophisticated building block, enabling the synthesis of diverse and valuable chemical entities.
Chiral Derivatives and Stereoselective Applications
The development of chiral derivatives and their use in stereoselective synthesis is a key area of modern organic chemistry. While specific examples of chiral derivatives of this compound itself are not prominently detailed, the parent compound, 2-cyanobenzaldehyde, is utilized in asymmetric cascade reactions to produce chiral products with high enantioselectivity.
These transformations typically employ a chiral catalyst, such as a chiral metal complex or a chiral phase-transfer catalyst, which interacts with the achiral 2-cyanobenzaldehyde substrate to control the stereochemical outcome of the reaction. For example, the asymmetric synthesis of α-(1-oxoisoindolin-3-yl)glycine, a compound of pharmaceutical interest, has been achieved using chiral metal catalysis with 2-cyanobenzaldehyde as a starting material.
It is plausible that O-substituted derivatives of this compound could be employed in similar stereoselective applications. A chiral auxiliary could be incorporated into the O-substituent of the oxime ether or ester. Subsequent radical cyclization or other transformations could then proceed with the transfer of chirality from the auxiliary to the newly formed stereocenter. Furthermore, chiral rhodium catalysts have been successfully used in the asymmetric [4+1] spiroannulation of O-pivaloyl oximes, demonstrating that the oxime functional group is compatible with and can participate in highly stereocontrolled C-H activation and bond formation processes. nih.gov
Computational and Theoretical Studies of 2 Cyanobenzaldehyde Oxime
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for investigating the electronic properties of molecular systems. By approximating the electron density, DFT calculations can accurately predict a wide range of molecular characteristics. For oxime derivatives, DFT methods, such as those employing the B3LYP functional with various basis sets (e.g., 6-31G, 6-311G (d,p)), are routinely used to optimize molecular geometries and elucidate electronic properties. researchgate.netjacsdirectory.com
Electronic Structure and Molecular Orbital Analysis
The electronic behavior of 2-Cyanobenzaldehyde (B126161) Oxime is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and electronic transport properties. biointerfaceresearch.com A smaller gap generally signifies higher reactivity and lower kinetic stability. biointerfaceresearch.com
In molecules analogous to 2-Cyanobenzaldehyde Oxime, the HOMO is typically localized over the electron-rich aromatic ring and the oxime group, while the LUMO is often distributed over the electron-withdrawing cyano and oxime functionalities. This distribution dictates the molecule's behavior in chemical reactions and its optical properties. biointerfaceresearch.com The HOMO-LUMO gap and other quantum chemical parameters for similar oxime compounds have been calculated to understand their electronic characteristics. acadpubl.eu
Below is a table of representative calculated electronic properties for a substituted benzaldehyde (B42025) oxime, illustrating the type of data generated through DFT analysis.
| Parameter | Value (eV) |
| HOMO Energy | -6.27 |
| LUMO Energy | -2.51 |
| HOMO-LUMO Gap | 3.76 |
| Ionization Potential | 6.27 |
| Electron Affinity | 2.51 |
| Data based on calculations for 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime at the B3LYP/6-311++G(d,p) level of theory. acadpubl.eu |
Conformer Analysis and Rotational Barriers of the Aldehyde Moiety
The flexibility of the this compound molecule allows for the existence of different conformers, primarily arising from the rotation around the single bond connecting the oxime group to the benzaldehyde ring. DFT calculations are instrumental in determining the relative energies of these conformers and the energy barriers that hinder free rotation.
Computational studies on similar molecules analyze the potential energy surface associated with the rotation of functional groups. This analysis identifies the most stable (lowest energy) conformations and the transition states that connect them. The rotational barrier is the energy difference between the stable conformer and the transition state. These barriers are influenced by steric hindrance and electronic effects, such as conjugation between the aromatic ring and the oxime group.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. acadpubl.eu The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing varying potential values.
Typically, regions of negative potential (colored red to yellow) are associated with high electron density, such as around electronegative atoms like oxygen and nitrogen, and are susceptible to electrophilic attack. biointerfaceresearch.comacadpubl.eu Conversely, regions of positive potential (blue) indicate electron-deficient areas, often around hydrogen atoms, which are prone to nucleophilic attack. biointerfaceresearch.comacadpubl.eu For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms of the oxime group and the nitrogen of the cyano group, highlighting these as key sites for interaction. nih.gov
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry plays a crucial role in mapping the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. For this compound, this could involve studying its synthesis, isomerization (E/Z), or participation in cascade reactions. researchgate.net
For instance, theoretical studies can elucidate the mechanism of the Beckmann rearrangement, a classic reaction of oximes. DFT calculations can identify the transition state for the rearrangement, providing insights into the reaction's feasibility and the factors that influence its rate. The analysis of the transition state geometry and its vibrational frequencies confirms the nature of the reaction pathway.
Molecular Modeling for Intermolecular Interactions and Binding Modes
Understanding how this compound interacts with other molecules is vital for applications in materials science and medicinal chemistry. Molecular modeling techniques, particularly molecular docking, are employed to predict the preferred binding orientation and affinity of a ligand (in this case, this compound) within the active site of a receptor or enzyme. ufms.brnih.gov
These simulations calculate the interaction energy, which is composed of contributions from electrostatic interactions, hydrogen bonding, and van der Waals forces. The results can identify key amino acid residues or molecular components that are crucial for binding. nih.gov For this compound, the oxime group's ability to act as both a hydrogen bond donor (OH) and acceptor (N) makes it a significant contributor to intermolecular interactions.
Prediction of Spectroscopic Parameters (e.g., NMR, UV)
Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and the interpretation of experimental data.
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. Comparing these predicted shifts with experimental spectra aids in the definitive assignment of signals, especially for complex molecules. researchgate.net
UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. biointerfaceresearch.com This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n→π* or π→π*). For this compound, TD-DFT calculations can help interpret its UV-Vis spectrum by identifying the specific molecular orbitals involved in each electronic excitation. columbia.edu
Applications of 2 Cyanobenzaldehyde Oxime As a Versatile Building Block in Organic Synthesis
As a Precursor for Nitrogen-Containing Heterocyclic Compounds
The unique structure of 2-cyanobenzaldehyde (B126161) oxime makes it a potent precursor for a variety of nitrogen-containing heterocycles. The parent aldehyde is instrumental in synthesizing isoindolinones, cinnolines, and 1,2,4-[e]-benzotriazines, while the oxime functionality is key in forming quinazolines. nih.govresearchgate.net
Synthesis of Isoindolinones, Cinnolines, and Benzotriazines: 2-Cyanobenzaldehyde is a well-established starting material for producing 3-substituted isoindolin-1-ones. nih.gov For example, it can undergo a base-catalyzed, one-pot reaction with various amines. nih.gov The reaction between 2-cyanobenzaldehyde and 2-nitroaniline derivatives proceeds through a nucleophilic addition, followed by cyclization and rearrangement to yield 3-((nitrophenyl)amino)isoindolin-1-one derivatives. nih.gov These isoindolinones can then serve as intermediates for the synthesis of more complex heterocyclic systems like cinnolines and 1,2,4-[e]-benzotriazines through intramolecular cyclization. nih.gov
Synthesis of Quinazolines: Oximes are important intermediates in the synthesis of quinazolines, which are significant heterocyclic compounds in medicinal chemistry. researchgate.netnih.gov A photochemical method has been reported for preparing quinazolines through the irradiation of specific methanone oximes, involving a six-electron electrocyclic ring closure followed by water loss. researchgate.net Another approach involves the microwave-promoted reaction of O-phenyl oximes with aldehydes in the presence of ZnCl2 to create functionalized quinazolines. organic-chemistry.org Furthermore, 2-aminobenzaldoxime can react with benzaldehyde (B42025) derivatives in a one-pot synthesis to produce quinazoline 3-oxides, which are themselves reactive intermediates for other quinazoline analogues. researchgate.net The cyano group, as present in 2-cyanobenzaldehyde, is a key functional group utilized in various strategies for synthesizing quinazolines and quinazolinones. nih.gov
| Starting Material | Reactant(s) | Product Heterocycle | Key Reaction Type |
|---|---|---|---|
| 2-Cyanobenzaldehyde | 2-Nitroaniline Derivatives | 3-Substituted Isoindolin-1-one | Nucleophilic Addition / Cyclization nih.gov |
| 3-Substituted Isoindolin-1-one | (Self-cyclization) | Cinnoline / 1,2,4-[e]-Benzotriazine | Intramolecular Cyclization nih.gov |
| O-Phenyl Oximes | Aldehydes | Quinazoline | Microwave-promoted Cyclization organic-chemistry.org |
| 2-Aminobenzaldoxime | Benzaldehyde Derivatives | Quinazoline 3-Oxide | One-pot Condensation/Cyclization researchgate.net |
Role in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. organic-chemistry.org Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly powerful for rapidly generating libraries of complex molecules. organic-chemistry.orgnih.gov
The aldehyde functionality of 2-cyanobenzaldehyde makes it a suitable component for these reactions. In the Ugi four-component reaction (Ugi-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide. nih.gov The reaction is believed to proceed through the formation of a Schiff base (imine) from the aldehyde and amine, which is then activated by the carboxylic acid and attacked by the isocyanide. rug.nl
The oxime derivative also has a potential role in Ugi-type reactions. Research has explored the use of hydroxylamine and oximes as alternatives to the traditional amine component. nih.gov In one study, the inclusion of ZnCl2 facilitated a Ugi reaction with O-protected oximes of aliphatic aldehydes to produce O-protected hydroxamic acid derivatives. nih.gov However, the same study noted that aromatic aldehyde oximes, such as 2-cyanobenzaldehyde oxime, did not undergo the same reaction under the tested conditions, highlighting a difference in reactivity. nih.gov
| Component 1 | Component 2 | Component 3 | Component 4 | Product |
|---|---|---|---|---|
| Aldehyde or Ketone (e.g., 2-Cyanobenzaldehyde) | Primary Amine | Carboxylic Acid | Isocyanide | α-Acylamino Carboxamide nih.gov |
Use in the Generation of Complex Molecular Architectures
The bifunctional nature of 2-cyanobenzaldehyde makes it an exceptional starting point for creating complex molecular architectures through divergent cascade reactions. researchgate.net These reactions can lead to a variety of fused five-, six-, and seven-membered heterocycles, including isoindolinones, phthalides, imidazo[2,1-a]isoquinolines, and isoquinolino[3,4-b]quinoxalines. researchgate.net The ability to generate such a diversity of structures from a single, relatively simple starting material underscores its utility in synthetic chemistry. researchgate.net
Multicomponent reactions, by their nature, are a cornerstone of diversity-oriented synthesis and the creation of complex molecules. nih.gov The Ugi and Passerini reactions provide a rapid and efficient means to assemble peptidomimetic compounds, which can serve as lead structures in drug discovery. organic-chemistry.org By incorporating a molecule like 2-cyanobenzaldehyde or its oxime into an MCR, chemists can introduce additional functionality (the cyano group) into the final product. This cyano group can then be used for subsequent transformations, further increasing the complexity of the molecular architecture. The union of different MCRs or the application of post-MCR modifications allows for the synthesis of highly complex and diverse chemical libraries. rug.nl
Catalysis Involving 2 Cyanobenzaldehyde Oxime and Its Derivatives
Metal-Catalyzed Transformations (e.g., Iron, Copper, Palladium)
Metal catalysis has proven to be a powerful tool for activating the latent reactivity of 2-cyanobenzaldehyde (B126161) oxime and its derivatives, enabling a range of annulation and cyclization reactions. Iron, copper, and palladium catalysts, in particular, have demonstrated significant utility in constructing diverse heterocyclic frameworks.
Role of Metal Catalysts in Annulation and Cyclization Reactions
Metal catalysts play a crucial role in facilitating the formation of new rings through annulation and cyclization pathways involving 2-cyanobenzaldehyde oxime and its derivatives. These transformations often proceed with high efficiency and selectivity, providing access to valuable molecular architectures.
Iron-Catalyzed Reactions: Iron catalysts have been effectively employed in radical cascade cyclizations of oxime esters with isocyanides, leading to the synthesis of 1-cyanoalkyl isoquinolines and 6-cyanoalkyl phenanthridines. These reactions showcase excellent functional group tolerance and broad substrate scope, offering a practical route to these important heterocyclic systems. Furthermore, iron catalysis has been utilized in the carbonylative cyclization of γ,δ-unsaturated aromatic oxime esters to produce functionalized pyrrolines.
Copper-Catalyzed Reactions: Copper catalysts have been instrumental in the cyclization of 2-cyanobenzaldehydes with 2-isocyanoacetates, providing an efficient route to substituted 1-aminoisoquinolines researchgate.netnih.govrsc.org. This method is characterized by its mild reaction conditions and high efficiency. Copper has also been shown to catalyze the aerobic nitrogen-migration cyanation and oxygenation of unsaturated ketoximes, proceeding through a C=C bond cleavage to afford 4-oxobutanenitriles rsc.org. Additionally, copper-catalyzed radical C-C bond cleavage and [4+1] annulation of cycloketone oxime esters with enaminothiones have been developed for the synthesis of 2-cyanoalkyl-aminothiophene derivatives rsc.orgnih.gov. Another notable application is the copper-catalyzed oxidative dehydrogenative [3+2] annulation of O-acyl oximes with α-amino ketones to yield 3-aminopyrroles rsc.org.
Palladium-Catalyzed Reactions: Palladium catalysts are widely recognized for their versatility in C-C and C-N bond formation. In the context of this compound and its derivatives, palladium catalysis has been utilized in intramolecular cyclization and C-H activation reactions to synthesize complex polycyclic systems researchgate.net. Palladium-catalyzed three-component annulation reactions involving multiple C-H activations have also been developed to construct succinimide-fused tricyclic scaffolds rsc.org. Furthermore, palladium(II)-catalyzed C(sp²)-H bond activation and C-N bond cleavage annulation of N-methoxy amides with arynes provides a pathway to 9,10-dihydrophenanthrenone derivatives nih.gov.
| Metal Catalyst | Reaction Type | Substrates | Product | Key Features |
|---|---|---|---|---|
| Iron | Radical Cascade Cyclization | Oxime esters and isocyanides | 1-Cyanoalkyl isoquinolines and 6-cyanoalkyl phenanthridines | Excellent functional group tolerance, broad substrate scope. |
| Iron | Carbonylative Cyclization | γ,δ-Unsaturated aromatic oxime esters | Functionalized pyrrolines | Readily available substrates, moderate to good yields. |
| Copper | Cyclization | 2-Cyanobenzaldehydes and 2-isocyanoacetates | Substituted 1-aminoisoquinolines | Mild conditions, high efficiency. researchgate.netnih.govrsc.org |
| Copper | Aerobic Nitrogen-Migration Cyanation and Oxygenation | Unsaturated ketoximes | 4-Oxobutanenitriles | C=C bond cleavage. rsc.org |
| Copper | Radical C-C Bond Cleavage and [4+1] Annulation | Cycloketone oxime esters and enaminothiones | 2-Cyanoalkyl-aminothiophene derivatives | Iminyl radical mechanism. rsc.orgnih.gov |
| Copper | Oxidative Dehydrogenative [3+2] Annulation | O-Acyl oximes and α-amino ketones | 3-Aminopyrroles | Site-selective cleavage of multiple α-C(sp³)–H bonds. rsc.org |
| Palladium | Intramolecular Cyclization and C-H Activation | Diene systems | Complex multi-ring systems | Formation of fused ring systems. researchgate.net |
| Palladium | Three-Component Annulation | Aryl iodides, maleimides, and methylating agents | Succinimide-fused tricyclic scaffolds | Multiple C-H activations. rsc.org |
| Palladium | C(sp²)-H Bond Activation/C-N Bond Cleavage Annulation | N-Methoxy amides and arynes | 9,10-Dihydrophenanthrenone derivatives | Good functional group compatibility. nih.gov |
Mechanistic Aspects of Catalytic Cycles
Understanding the mechanistic pathways of these metal-catalyzed transformations is crucial for optimizing reaction conditions and expanding their synthetic utility. While the specific details can vary depending on the metal, substrates, and reaction conditions, some general principles apply.
Iron-Catalyzed Cycles: Iron-catalyzed reactions of oxime esters often proceed through radical pathways. For instance, in the radical cascade cyclization with isocyanides, the catalytic cycle is initiated by the reduction of an Fe(III) species to Fe(II), which then promotes the formation of an iminyl radical from the oxime ester. This radical undergoes cyclization onto the aromatic ring, followed by addition to the isocyanide and subsequent steps to afford the final product and regenerate the active iron catalyst. A computational study on iron-catalyzed intramolecular [2+2] cycloaddition and cycloisomerization of enyne acetates suggests that the catalytic cycle starts with a stepwise 1,2-acyloxy migration to form an iron carbene intermediate nih.gov.
Copper-Catalyzed Cycles: The mechanism of copper-catalyzed reactions can involve either single-electron transfer (SET) or two-electron pathways. In the cyclization of 2-cyanobenzaldehydes with 2-isocyanoacetates, the Cu(II) catalyst likely coordinates to the reactants, facilitating the nucleophilic attack and subsequent cyclization and aromatization steps to form the 1-aminoisoquinoline product. For radical processes like the C-C bond cleavage and annulation of cycloketone oxime esters, a Cu(I) species is proposed to initiate the formation of an iminyl radical, which then undergoes the desired transformations rsc.orgnih.gov.
Palladium-Catalyzed Cycles: Palladium-catalyzed reactions typically involve a Pd(0)/Pd(II) or Pd(II)/Pd(IV) catalytic cycle. In C-H activation/annulation reactions, a Pd(II) catalyst coordinates to a directing group on the substrate, facilitating the cleavage of a C-H bond to form a palladacycle intermediate. This intermediate can then undergo insertion of another reactant, such as an alkyne or an alkene, followed by reductive elimination to furnish the cyclized product and regenerate the active Pd(II) catalyst snnu.edu.cn. For instance, the annulation of N-methoxy amides with arynes involves the formation of a palladacycle, insertion of the aryne, and subsequent C-N bond cleavage and reductive elimination nih.gov.
Organocatalytic Reactions
While metal catalysis dominates the field, organocatalysis has emerged as a powerful, complementary strategy for the asymmetric synthesis of complex molecules. In the context of 2-cyanobenzaldehyde and its derivatives, organocatalysts, particularly chiral phosphoric acids and proline-based catalysts, have been explored for asymmetric cascade reactions.
For example, the asymmetric cascade reaction of 2-cyanobenzaldehyde with nitromethane has been investigated using chiral bifunctional ammonium salts under phase-transfer conditions. This reaction leads to the formation of novel 3,3-disubstituted isoindolinones in high yields and with moderate enantioselectivity researchgate.net. The organocatalyst plays a crucial role in controlling the stereochemical outcome of the reaction by forming a chiral ion pair with the enolate of nitromethane, which then attacks the aldehyde in a stereocontrolled manner.
Furthermore, chiral phosphoric acids have been shown to be effective catalysts for a variety of asymmetric transformations, and their application in reactions involving 2-cyanobenzaldehyde derivatives holds significant potential for the enantioselective synthesis of complex heterocyclic structures snnu.edu.cnresearchgate.netrsc.orgbeilstein-journals.orgnih.gov. Similarly, proline and its derivatives are well-established organocatalysts for asymmetric aldol and Mannich reactions, and their use in reactions with 2-cyanobenzaldehyde could provide access to chiral building blocks nii.ac.jpsemanticscholar.orgresearchgate.net.
Photocatalysis and Photoinduced Catalysis
Photocatalysis offers a green and efficient alternative to traditional thermal methods, often proceeding under mild conditions with high selectivity. The application of photocatalysis to transformations involving this compound derivatives has been demonstrated in the oxidative cyclization of 2'-arylbenzaldehyde oxime ethers to form phenanthridines nih.gov.
In this process, a photosensitizer, such as 9,10-dicyanoanthracene (DCA), absorbs light and initiates a photoinduced electron transfer (PET) from the oxime ether to the excited state of the photosensitizer. This generates a radical cation of the oxime ether, which then undergoes an intramolecular cyclization via nucleophilic attack of the aryl ring onto the nitrogen of the oxime ether. Subsequent steps involving proton transfer and rearomatization lead to the phenanthridine product. The catalytic cycle is completed by the regeneration of the ground-state photosensitizer. This method is notable for its high selectivity and the absence of nitrile byproducts, which are often observed in other photochemical reactions of aldoxime ethers nih.gov. The combination of hydrogen atom transfer (HAT) and photoredox catalysis has also been shown to enable the activation of the O-H bond of β,γ-unsaturated oximes, providing a general pathway for the formation of iminoxyl radicals semanticscholar.org.
| Parameter | Observation | Implication |
|---|---|---|
| Catalyst Loading | Effective at low catalyst (photosensitizer) loadings (e.g., 2 mol%). | Demonstrates the catalytic efficiency of the process. nih.gov |
| Reaction Mechanism | Initiated by photoinduced electron transfer (PET) to form a radical cation intermediate. | Highlights the role of light in activating the substrate. nih.gov |
| Selectivity | High regioselectivity and no formation of nitrile byproducts. | Offers a clean and selective route to phenanthridines. nih.gov |
| Substrate Scope | Tolerates a range of substituents on the aryl ring. | Demonstrates the versatility of the method. |
Future Research Directions and Unexplored Reactivity of 2 Cyanobenzaldehyde Oxime
Development of Novel Synthetic Methodologies
The classical synthesis of oximes involves the condensation of an aldehyde or ketone with hydroxylamine. mdpi.com While effective, this method can present challenges in terms of selectivity and the use of potentially hazardous reagents. Future research should focus on developing more efficient, sustainable, and atom-economical methodologies for the synthesis of 2-cyanobenzaldehyde (B126161) oxime and its derivatives.
One promising avenue is the exploration of one-pot tandem reactions , which minimize intermediate purification steps, thereby saving time and resources. liberty.edu Another area of interest is the development of metal-mediated generation of oximes , which could offer alternative pathways with unique reactivity and selectivity profiles. acs.org Furthermore, adapting modern catalytic systems to oxime synthesis, such as those used for other nitrogen-containing compounds, could lead to milder reaction conditions and improved yields.
| Proposed Methodology | Potential Advantages | Key Research Focus |
| One-Pot Tandem Synthesis | Reduced waste, time, and cost; avoidance of intermediate isolation. liberty.edu | Designing a sequence starting from simpler precursors that forms the aldehyde and converts it to the oxime in situ. |
| Metal-Mediated Oximation | Novel reactivity, potential for asymmetric synthesis, milder conditions. acs.org | Screening various transition metal catalysts for the direct conversion of precursors to the oxime. |
| Electrochemical Synthesis | Green and safe alternative, avoids hazardous reagents like hydroxylamine. | Developing an electrochemical cell for the in situ generation of a reactive nitrogen source to condense with 2-cyanobenzaldehyde. |
Exploration of New Reaction Pathways and Transformations
The true potential of 2-cyanobenzaldehyde oxime lies in its dual functionality, which can be exploited in novel reaction cascades. Modern catalytic methods, particularly photoredox and transition-metal catalysis, have revolutionized the chemistry of oximes by enabling facile cleavage of the weak N–O bond to generate highly reactive iminyl radicals. nsf.govresearchgate.net
Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and powerful tool for generating nitrogen-centered radicals from oxime derivatives. mdpi.com This strategy could be applied to this compound to initiate intramolecular cyclizations involving the cyano group or intermolecular additions to various unsaturated partners. The generation of an iminyl radical from this compound could trigger a cascade reaction, leading to the synthesis of complex nitrogen-containing heterocycles. nih.govnih.gov
Transition-Metal Catalysis: Transition metals such as copper, palladium, and nickel are known to catalyze a wide array of transformations involving oximes. researchgate.netrsc.orgscispace.com These reactions often proceed through mechanisms involving oxidative addition to the N–O bond or single-electron transfer processes. nsf.govrsc.org For this compound, this opens up possibilities for:
Intramolecular C-H/N-H Functionalization: Catalytic systems could be designed to promote cyclization onto the aromatic ring or to facilitate reactions involving the cyano group, leading to novel polycyclic structures. researchgate.net
Cross-Coupling Reactions: The oxime moiety could serve as a directing group or a reactive handle for cross-coupling reactions, allowing for the introduction of various substituents.
Cascade Reactions: The bifunctional nature of the molecule is ideal for designing cascade reactions where both the oxime and cyano groups participate sequentially to build molecular complexity in a single step. researchgate.net
Cycloaddition Reactions: The oxime group can participate in cycloaddition reactions, and the nitrile group can be converted into a nitrile oxide, a classic 1,3-dipole. rsc.orgmdpi.com This dual potential for cycloadditions is a significant area for future exploration. Research could focus on tandem cycloaddition sequences where one group reacts, followed by the transformation and subsequent reaction of the second group, providing rapid access to complex heterocyclic frameworks. beilstein-journals.org
| Reaction Type | Proposed Catalyst/Conditions | Potential Products |
| Photoredox-Catalyzed Cyclization | Ru(bpy)₃²⁺ or Ir(ppy)₃, visible light | Fused N-heterocycles (e.g., isoquinolines, phenanthridines). nih.gov |
| Transition-Metal-Catalyzed Annulation | Pd(OAc)₂, Cu(I), or Ni(II) complexes | Polycyclic aromatic nitrogen compounds, functionalized pyrrolines. rsc.orgmdpi.com |
| [8+2] Cycloaddition | Pd-C, heat | Cyclazine derivatives (if the aromatic system participates). nih.gov |
| Tandem [3+2] Cycloaddition | 1. Chlorination/elimination (to form nitrile oxide) 2. Reaction with dipolarophile | Bicyclic structures containing isoxazole and other rings. mdpi.com |
Advanced Applications in Materials Science
The application of oxime chemistry in polymer science and materials has grown significantly, particularly in the context of "click chemistry" and the creation of dynamic materials. rsc.org The structure of this compound offers unique opportunities for the design of functional polymers and materials.
Future research could explore its use as a monomer or a functionalizing agent. The oxime group provides a handle for forming dynamic covalent bonds, which are crucial for developing self-healing polymers, adaptable networks, and responsive hydrogels. rsc.org The cyano group, meanwhile, can be used to tune the electronic properties of a material or serve as an additional site for post-polymerization modification. For instance, the molecule could be incorporated into polymer backbones to create materials with specific recognition properties, similar to how glycan-functionalized oximes are used on nanoparticles for binding studies. mdpi.com
Further Computational Insights into Complex Reactivity
To guide and accelerate the experimental exploration of this compound's reactivity, computational chemistry will be indispensable. osu.eduamanote.com Density Functional Theory (DFT) and other high-level computational methods can provide deep insights into the thermodynamics and kinetics of potential reaction pathways.
Key areas for future computational investigation include:
Mechanism of Radical Formation: Modeling the single-electron transfer processes in photoredox catalysis to understand the efficiency of iminyl radical generation from this compound. mdpi.com
Transition State Analysis: Calculating the activation barriers for competing reaction pathways, such as intramolecular cyclization versus intermolecular reactions, to predict product selectivity under various catalytic conditions. osu.edu
Regio- and Stereoselectivity: Predicting the outcomes of cycloaddition reactions to guide the synthesis of specific isomers.
Electronic Properties: Calculating the impact of the oxime and cyano groups on the electronic structure of potential polymeric materials derived from this molecule.
By combining predictive computational modeling with targeted synthetic experiments, the full potential of this compound as a versatile building block can be realized, paving the way for new discoveries in synthetic methodology and materials science.
Q & A
Q. What are the primary synthetic routes for preparing 2-Cyanobenzaldehyde oxime, and what reaction parameters critically influence yield?
- Methodological Answer : this compound is typically synthesized via nucleophilic addition of hydroxylamine to 2-cyanobenzaldehyde. Key steps include:
Reagent Preparation : Dissolve 2-cyanobenzaldehyde in a polar solvent (e.g., ethanol or methanol).
Hydroxylamine Addition : Add hydroxylamine hydrochloride under alkaline conditions (pH 8–10, adjusted with NaOH) to facilitate oxime formation.
Reaction Monitoring : Track progress using TLC or IR spectroscopy (disappearance of the aldehyde C=O stretch at ~1700 cm⁻¹).
Critical parameters include temperature (20–40°C), stoichiometric ratio (1:1.2 aldehyde:hydroxylamine), and reaction time (4–8 hours). Contamination by moisture or acidic conditions may lead to side reactions, such as hydrolysis of the cyano group .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should researchers prioritize?
- Methodological Answer :
- 1H NMR : The oxime proton (N–OH) appears as a broad singlet at ~9–10 ppm. Aromatic protons from the benzaldehyde moiety resonate between 7.5–8.5 ppm as a multiplet. The absence of the aldehyde proton (originally at ~10 ppm in the precursor) confirms oxime formation .
- IR Spectroscopy : Key peaks include the C≡N stretch (~2220 cm⁻¹) and the oxime O–H/N–O stretches (~3200 cm⁻¹ and ~930 cm⁻¹, respectively) .
- Mass Spectrometry : The molecular ion peak [M+H]⁺ at m/z 133.05 (calculated for C₈H₆N₂O) confirms the molecular formula .
Q. What are the common applications of this compound in heterocyclic synthesis?
- Methodological Answer : The compound is a precursor for synthesizing isoindolinones and phthalides via cyclization reactions:
Isoindolinone Synthesis : React with primary amines under acidic conditions to form Schiff bases, followed by intramolecular cyclization (e.g., using PCl₅ as a catalyst) .
Phthalide Derivatives : Use in cascade reactions with malononitrile or acetylenic esters under mild conditions (e.g., room temperature, ethanol solvent) to form fused heterocycles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes when this compound participates in dynamic isomerization during analysis?
- Methodological Answer : Oximes exhibit syn (E) and anti (Z) isomerism, which can interconvert during chromatographic analysis. To resolve discrepancies:
GC-FTIR with Multivariate Analysis : Use temperature-controlled GC coupled with FTIR to track isomer-specific wavenumbers (e.g., 950 cm⁻¹ for syn vs. 920 cm⁻¹ for anti). Apply chemometric tools like multivariate curve resolution (MCR) to deconvolute overlapping peaks .
Low-Temperature Crystallography : Confirm dominant isomers via X-ray diffraction at cryogenic temperatures to "freeze" interconversion .
Q. What computational strategies are effective for modeling the electronic structure and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
- Reaction Pathway Simulations : Study intramolecular cyclization mechanisms using Gaussian or ORCA software. Include solvent effects (e.g., PCM model for ethanol) and transition-state analysis (IRC) to identify energy barriers .
Q. How does the oxime functional group in this compound enable selective recognition of analytes like hypochlorite (ClO⁻)?
- Methodological Answer : The oxime group (–N–OH) undergoes oxidation to a nitroso (–NO) group in the presence of ClO⁻, altering fluorescence properties. To design a sensor:
Fluorescence Quenching Assay : Monitor emission intensity at λₑₓ/λₑₘ = 350/450 nm. A >50% decrease in intensity indicates ClO⁻ binding .
Selectivity Testing : Compare responses to competing anions (e.g., NO₂⁻, SO₄²⁻) using UV-Vis titration. A 1:1 stoichiometry (confirmed by Job’s plot) suggests high specificity .
Safety and Handling in Academic Research
Q. What precautions are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents .
- Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at 4°C to prevent oxidation .
- Spill Management : Neutralize spills with 5% sodium bicarbonate solution before disposal .
Data Analysis and Contradiction Management
Q. What statistical approaches are recommended for analyzing contradictory data in oxime-mediated reactions?
- Methodological Answer :
Error Source Identification : Use Grubbs’ test to detect outliers in triplicate experiments.
Multivariate Analysis : Apply principal component analysis (PCA) to spectral or chromatographic data to isolate variables (e.g., temperature, solvent polarity) causing variability .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
